Synthetic Yield Comparison: 5-Fluoro-1H-indazole-3-carboxylic Acid vs. Methyl Ester Derivative
The synthesis of 5-fluoro-1H-indazole-3-carboxylic acid from 5-fluoroisatin proceeds with a yield of 52%, establishing a baseline for route optimization and cost assessment in procurement planning . Esterification to the corresponding methyl ester derivative yields 57% product from the carboxylic acid precursor [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 52% yield |
| Comparator Or Baseline | Methyl 5-fluoro-1H-indazole-3-carboxylate (CAS 78155-73-4): 57% yield in esterification step |
| Quantified Difference | Methyl ester formation proceeds with 5 percentage points higher yield than parent acid synthesis |
| Conditions | Parent acid: 5-fluoroisatin with NaOH in water at 50°C; Esterification: methanol with concentrated H2SO4, reflux 3 hours |
Why This Matters
This yield data enables procurement professionals to calculate required quantities of 5-fluoroisatin starting material and assess whether to source the carboxylic acid directly or perform esterification in-house.
- [1] Indazoles.com. Analyzing the synthesis route of 1077-96-9. Methyl 5-fluoro-1H-indazole-3-carboxylate synthesis, yield 57%. View Source
